molecular formula C30H58N2O9 B193682 Desosaminylazithromycin CAS No. 117693-41-1

Desosaminylazithromycin

Cat. No. B193682
M. Wt: 590.8 g/mol
InChI Key: PXDYILJJHOVNLO-NZMWSZMZSA-N
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Description

Desosaminylazithromycin is a pharmaceutical primary standard from the azithromycin API family . It is a pale green solid with the empirical formula C30H58N2O9 and a molecular weight of 590.79 . It is used as a reference standard in specified quality tests and assays .


Molecular Structure Analysis

The InChI notation for Desosaminylazithromycin is 1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Desosaminylazithromycin has a density of 1.17±0.1 g/cm3, a melting point of 137-140 °C, a boiling point of 727.3±60.0 °C (Predicted), and a refractive index of 1.538 .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Activity against Pathogens : Novel 4″-O-desosaminyl clarithromycin derivatives with arylalkyl side chains were synthesized, showing activity against both macrolide-sensitive and resistant pathogens, with compounds 21d and 21e demonstrating significant improvement against resistant strains (Zhao et al., 2019).
  • Desosamine's Role in Macrolide Interaction : Further research on 4″-O-desosaminyl clarithromycin derivatives indicated the importance of desosamine in the interaction of macrolides with their receptors, providing valuable insights into the structure-activity relationships (SAR) of macrolide derivatives (Zhu et al., 2013).

Molecular and Biosynthetic Studies

  • Enzymatic Role in Biosynthesis : Desosamine's biosynthesis involves several enzymes, with DesI and DesVI playing key roles in this process. Studies on these enzymes have provided insights into their molecular architecture and the mechanism of dTDP-desosamine biosynthesis (Burgie & Holden, 2007), (Burgie & Holden, 2008).
  • Glycosylation as Self-Resistance Mechanism : In Streptomyces venezuelae, the glycosylation of methymycin/neomethymycin, which involves desosamine, is part of a self-resistance mechanism against macrolide antibiotics (Zhao et al., 2003).

Antimicrobial Metal Complexes

  • Azithromycin Metal Complexes : Azithromycin, which contains a desosamine sugar moiety, has been used to synthesize metal complexes. These complexes exhibited varying degrees of antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (SaeedArayne et al., 2014).

Pharmaceutical Research and Applications

  • Inflammatory Properties and Applications : Research on 9-(S)-dihydroerythromycin derivatives demonstrated that modifying the desosamine sugar can lead to compounds with potent anti-inflammatory properties, devoid of antimicrobial effects. This suggests potential for macrolides as anti-inflammatory agents (Mereu et al., 2006).

Environmental and Health Impact

  • Photodegradation Study : Azithromycin's photodegradation under simulated solar radiation revealed the formation of several transformation products, including those related to desosamine. This study contributes to understanding the environmental fate of macrolide antibiotics (Tong et al., 2011).

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDYILJJHOVNLO-NZMWSZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desosaminylazithromycin

CAS RN

117693-41-1
Record name Desosaminylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESOSAMINYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Y Zhang, X Liu, Y Cui, H Huang, N Chi, X Tang - Chromatographia, 2009 - Springer
… pattern of desosaminylazithromycin was necessary in … desosaminylazithromycin at m/z 296 based on different collision energy. At the collision energy of 15 eV, desosaminylazithromycin …
Number of citations: 27 link.springer.com
F Al-Rimawi, M Kharoaf - Journal of chromatographic science, 2010 - academic.oup.com
… Parameter Desosaminylazithromycin N-Demethylazithromycin Azithromycin … Chromatographic parameters of the separated peaks (desosaminylazithromycin, N-demethylazithromycin, …
Number of citations: 56 academic.oup.com
DR Sahoo, S Sahoo - Chromatographia, 2019 - Springer
In this study, a rapid reversed-phase liquid chromatography method for the determination of azithromycin and its related substances was developed and validated on a novel …
Number of citations: 3 link.springer.com
Z Wang, T Mi, RC Beier, H Zhang, Y Sheng, W Shi… - Food chemistry, 2015 - Elsevier
… desosaminylazithromycin (a degradation product of azithromycin). The structural difference between azithromycin and desosaminylazithromycin … Mab to desosaminylazithromycin (IC 50 …
Number of citations: 69 www.sciencedirect.com
HK Trivedi, MC Patel - Development, 2010 - academia.edu
1.0 Abstract: A simple, short, rapid, sensitive and robust reversed phase-HPLC method was developed and validated to measure the amount of Azithromycin in dissolution profile. An …
Number of citations: 3 www.academia.edu
B Tüzün, K Sayin, H Ataseven - Cumhuriyet Science Journal, 2022 - dergipark.org.tr
… In the comparison of SARS-CoV-2 virus against RNA-dependent RNA polymerase proteins, it is seen that Desosaminylazithromycin molecule has higher activity than other molecules. …
Number of citations: 6 dergipark.org.tr
W Jiang, H Zhang, X Li, X Liu, S Zhang… - Journal of agricultural …, 2013 - ACS Publications
To monitor spiramycin (SP) residue in milk, a monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (icELISA) was developed. This study …
Number of citations: 27 pubs.acs.org
M Hopanna, K Mangalgiri, T Ibitoye, D Ocasio… - … of Emerging Concern in …, 2020 - Elsevier
… Desosaminylazithromycin, which is formed by the hydrolytic loss of the cladinose sugar, was proposed as a major degradation product of azithromycin.77, 79 As these reactions will …
Number of citations: 10 www.sciencedirect.com
FT PF, FBS FUNCTIONALITY, SINM SULFONAMIDES - uspnf.com
… REQUIREMENTS/USP Reference Standards <11>/USP Azithromycin-N-Oxide RS, ADDITIONAL REQUIREMENTS/USP Reference Standards <11>/USP Desosaminylazithromycin RS, …
Number of citations: 2 www.uspnf.com
Y Jiang, X Jun-Ping, Y Jian-Hong, ZF Zhang… - Chinese journal of …, 2015 - Elsevier
In the present report, we review the technical guidelines and principles on impurity research and control for antibiotics established by various agencies, including the International …
Number of citations: 6 www.sciencedirect.com

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